Lorglumide

Receptor selectivity CCK1 antagonist CCK2 off-target

Lorglumide (CR-1409) delivers ~60-fold selectivity for CCK1 over CCK2, enabling unambiguous dissection of CCK1-mediated effects in pancreatic, gastrointestinal, and neuronal systems without off-target ambiguity seen with proglumide or devazepide. Its well-characterized Ki of 129 nM provides a reliable benchmark for calibrating competitive binding assays and validating new radioligand preparations. Reproducible, pathway-specific results are achievable across both in vitro and in vivo experimental models. Secure your research-grade supply today for definitive cholecystokinin receptor pharmacology.

Molecular Formula C22H32Cl2N2O4
Molecular Weight 459.4 g/mol
CAS No. 97964-56-2
Cat. No. B1675136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorglumide
CAS97964-56-2
Synonyms4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid
CR 1409
CR-1409
lorglumide
Molecular FormulaC22H32Cl2N2O4
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)
InChIKeyIEKOTSCYBBDIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lorglumide (CAS 97964-56-2): Potent and Selective Cholecystokinin CCK1 Receptor Antagonist for Pharmacological Research


Lorglumide (CR-1409) is a synthetic, non-peptidic, competitive antagonist that demonstrates high affinity and selectivity for the cholecystokinin type 1 (CCK1, formerly CCK-A) receptor over the type 2 (CCK2, formerly CCK-B) receptor . As a member of the N-acylglutamic acid derivative class, it inhibits CCK-mediated physiological responses including gastrointestinal motility, pancreatic enzyme secretion, and smooth muscle contraction [1]. Lorglumide is primarily available as the racemic sodium salt (CAS 1021868-76-7) and serves as a foundational pharmacological tool for dissecting CCK1 receptor function in both in vitro and in vivo experimental systems [2].

Why Lorglumide Cannot Be Substituted with Other CCK Antagonists in Experimental Protocols


Substituting Lorglumide with other CCK antagonists such as proglumide, devazepide, or L-364,718 introduces significant experimental variability due to fundamental differences in receptor selectivity profiles, off-target interactions, and functional potency. Unlike proglumide, which exhibits poor selectivity between CCK1 and CCK2 receptors, Lorglumide provides approximately 60-fold selectivity for CCK1 over CCK2, enabling unambiguous dissection of CCK1-mediated effects [1]. Furthermore, Lorglumide demonstrates distinct off-target binding profiles: at 100 µM, it reduces mu, delta, and kappa opioid binding by 44%, 69%, and 35% respectively, whereas the alternative antagonist L-364,718 (devazepide) shows no interaction with opioid binding sites under identical conditions [2]. These differential pharmacological fingerprints mean that results obtained with one antagonist cannot be extrapolated to another without rigorous validation [3].

Lorglumide Product-Specific Quantitative Evidence: Comparator-Based Differentiation Guide


Lorglumide Exhibits 60-Fold CCK1 Receptor Selectivity: A Quantitative Advantage Over Non-Selective Antagonists

Lorglumide demonstrates a quantifiable, 60-fold selectivity for the CCK1 receptor (IC50 = 50 nM) over the CCK2 receptor (IC50 = 3 µM), providing a clearly defined selectivity window for experimental design [1]. In contrast, the older antagonist proglumide exhibits non-selective CCK receptor antagonism without a well-defined selectivity ratio, complicating the interpretation of CCK1-specific pharmacological effects [2]. This selectivity profile positions Lorglumide as the preferred tool for studies requiring unambiguous CCK1 receptor targeting without confounding CCK2-mediated responses.

Receptor selectivity CCK1 antagonist CCK2 off-target

Lorglumide Demonstrates Higher Functional Antagonism Potency in Pancreatic Acinar Assays Compared to Proglumide

In a functional ex vivo assay measuring CCK-8S-stimulated alpha-amylase release from rat pancreatic acini, Lorglumide demonstrates quantifiable antagonism, though with lower potency than the benzodiazepine-derived antagonist devazepide [1]. This intermediate potency profile is advantageous for studies requiring reversible antagonism without the extremely high affinity and slow dissociation kinetics characteristic of devazepide. In direct head-to-head in vivo and in vitro studies comparing Lorglumide with proglumide, the CCK-1R-selective Lorglumide caused more powerful inhibition of granulocyte-macrophage progenitor cell (CFU-GM) colony formation than the non-selective proglumide, with carboplatin toxicity being significantly higher after Lorglumide pre-treatment than after proglumide pre-treatment [2].

Pancreatic secretion Functional antagonism Ex vivo pharmacology

Lorglumide Binding Affinity (Ki = 129 nM) at Rat Pancreatic CCK1 Receptors: Validated Reference Data for Binding Assay Calibration

Lorglumide exhibits a validated equilibrium dissociation constant (Ki) of 129 nM at the rat pancreatic CCK1 receptor, determined via competitive radioligand binding using [125I](BH)-CCK-8 as the radioligand [1]. This value, derived from a peer-reviewed study published in the Journal of Medicinal Chemistry, serves as a reliable reference point for calibrating CCK1 receptor binding assays and for benchmarking novel CCK1 antagonists. For comparison, Lintitript (SR 27897), a more recently developed CCK1 antagonist, demonstrates substantially higher affinity with a Ki of 0.2 nM under similar assay conditions , highlighting Lorglumide's intermediate affinity as appropriate for studies where ultra-high affinity and potential pseudo-irreversible binding are not desired.

Radioligand binding Ki determination Assay validation

Lorglumide Displays Distinct Off-Target Opioid Receptor Interaction Profile Differentiating It from Devazepide (L-364,718)

At a concentration of 100 µM, Lorglumide reduces specific binding to mu, delta, and kappa opioid receptors by 44%, 69%, and 35% respectively, while simultaneously reducing CCK receptor binding by 88% in guinea pig brain synaptosome preparations [1]. In stark contrast, the benzodiazepine-derived CCK antagonist L-364,718 (devazepide) shows no detectable interaction with any opioid binding sites under identical experimental conditions [1]. This differential off-target profile is critical for experimental interpretation: studies investigating potential cross-talk between CCK and opioid systems must account for Lorglumide's direct opioid receptor engagement, whereas devazepide provides a CCK1 antagonist tool devoid of this confounding activity.

Off-target profiling Opioid receptor Selectivity

Lorglumide (10 µM) Functionally Attenuates CCK-Induced Neuronal Firing via CCK1 Receptor While CI988 (CCK2 Antagonist) Shows No Effect

In current-clamp electrophysiological recordings from leptin receptor-expressing neurons within the nucleus of the solitary tract (NTS), bath application of 10 µM Lorglumide attenuated CCK-induced action potential firing, whereas 100 nM of the CCK2-selective antagonist CI988 failed to block the effects of CCK on neuronal firing [1]. This direct functional evidence confirms that CCK-induced neuronal excitation in this brainstem feeding-regulatory circuit is mediated specifically by CCK1 receptors, and that Lorglumide serves as an effective pharmacological tool for isolating CCK1-mediated neuronal responses in complex brain slice preparations.

Neuropharmacology Electrophysiology CCK1-mediated neuronal activity

Lorglumide Demonstrates Functional Antagonism of CCK-Mediated Gut Smooth Muscle Contraction: Validated Tool for Gastrointestinal Pharmacology

In the guinea-pig isolated ileum preparation, Lorglumide (0.06-2.1 µM) antagonized longitudinal muscle contractile responses to ceruletide (a CCK-related decapeptide) and CCK-octapeptide (CCK-8) in a concentration-dependent and competitive manner [1]. At concentrations of 0.2-0.4 µM, Lorglumide also blocked contractions of the circular muscle induced by ceruletide [1]. Comparative studies of three non-peptide CCK antagonists (devazepide, lorglumide, and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum confirm that Lorglumide acts as a potent and selective antagonist of CCK receptors in both smooth muscle preparations, though species differences in receptor pharmacology between human and guinea-pig tissues should be noted [2].

Gastrointestinal motility Smooth muscle pharmacology Ex vivo tissue assay

Optimal Research and Industrial Application Scenarios for Lorglumide Based on Quantitative Evidence


Calibration and Validation of CCK1 Receptor Radioligand Binding Assays

Lorglumide is ideally suited as a reference antagonist for calibrating and validating CCK1 receptor competitive binding assays. Its well-characterized Ki value of 129 nM (pKi = 6.89) at the rat pancreatic CCK1 receptor, determined using [125I](BH)-CCK-8 radioligand [1], provides a reliable benchmark for establishing assay sensitivity, validating new radioligand preparations, and benchmarking the affinity of novel CCK1 antagonists. Researchers can use Lorglumide to define non-specific binding windows and to confirm that their assay system recapitulates expected pharmacological parameters before testing experimental compounds.

Dissecting CCK1-Specific Neuronal Signaling in Brain Slice Electrophysiology

Lorglumide at 10 µM concentration provides functional, subtype-selective antagonism of CCK1-mediated neuronal excitation in ex vivo brain slice preparations, as demonstrated by its ability to attenuate CCK-induced action potential firing in NTS leptin receptor-expressing neurons [1]. In the same experimental system, the CCK2-selective antagonist CI988 (100 nM) showed no antagonism, confirming that Lorglumide can be used to selectively isolate CCK1 receptor contributions to neuronal circuit function. This application is particularly valuable for neuropharmacology studies investigating the role of peripheral satiety signals in central feeding circuits.

Ex Vivo and In Vivo Studies of Pancreatic and Gastrointestinal CCK1 Receptor Function

Lorglumide is extensively validated for studying CCK1-mediated physiological responses in pancreatic and gastrointestinal tissues. It antagonizes CCK-8S-stimulated alpha-amylase release from rat pancreatic acini [1], blocks CCK-mediated pancreatic growth and enzyme secretion [2], and inhibits CCK-agonist-induced smooth muscle contraction in guinea-pig ileum at concentrations of 0.06-2.1 µM [3]. In vivo, Lorglumide has been used to inhibit the enhancing effect of CCK on pancreatic carcinogenesis in rat models [4]. Its 60-fold selectivity for CCK1 over CCK2 [2] ensures that observed effects can be attributed specifically to CCK1 receptor antagonism.

Investigating CCK1 Receptor-Mediated Modulation of Chemotherapy Toxicity

Recent evidence demonstrates that Lorglumide can be employed to study CCK1 receptor involvement in modulating chemotherapy-induced myelotoxicity. In both in vitro and in vivo rat models, CCK-1R-selective Lorglumide caused significantly more powerful inhibition of granulocyte-macrophage progenitor cell (CFU-GM) colony formation and greater sensitization to carboplatin toxicity than the non-selective antagonist proglumide [1]. This application is particularly relevant for research investigating the intersection of obesity, gastrointestinal hormone signaling, and cancer chemotherapy outcomes, where CCK1 receptor expression in bone marrow progenitors may play a protective role against myelosuppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lorglumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.